Ciproxifan hydrochloride

Descripción general

Descripción

El clorhidrato de ciproxifan es un potente agonista inverso y antagonista del receptor H3 de la histamina. Es conocido por su capacidad para modular la liberación de histamina en el cerebro, lo que tiene implicaciones significativas para la mejora cognitiva y la vigilia. El compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en condiciones como la narcolepsia, la enfermedad de Alzheimer y la esquizofrenia .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del clorhidrato de ciproxifan implica varios pasos clave. El material de partida es típicamente la ciclopropilcetona, que se somete a una serie de reacciones para introducir los grupos imidazol y propiloxi. El producto final se obtiene mediante una reacción con ácido clorhídrico para formar la sal de clorhidrato .

Métodos de producción industrial: La producción industrial del clorhidrato de ciproxifan sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y el rendimiento. El proceso se lleva a cabo típicamente en reactores por lotes con estrictas medidas de control de calidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de ciproxifan se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en la molécula.

Sustitución: El anillo imidazol y los grupos propiloxi pueden sufrir reacciones de sustitución con reactivos adecuados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula .

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Ciproxifan has been extensively studied for its potential to enhance cognitive functions, particularly in models of memory impairment.

- Memory Improvement in Stress Conditions : Research indicates that ciproxifan significantly improves memory retrieval under both stress and non-stress conditions. In experiments involving mice, ciproxifan administration led to increased contextual memory retrieval without exacerbating stress responses, suggesting its utility as a cognitive enhancer in stressful environments .

- Mechanism of Action : The compound appears to modulate neural activity by influencing the expression of immediate early genes like Fos in brain regions associated with memory and stress response, such as the prefrontal cortex and hippocampus . This modulation may contribute to its procognitive effects.

Neuroprotection

Ciproxifan has shown promise in protecting against cognitive deficits induced by various anesthetic agents.

- Anesthesia-Induced Cognitive Deficits : In studies where rats were exposed to isoflurane, ciproxifan administration improved memory performance and synaptic plasticity, counteracting the negative effects of anesthesia on cognitive function . This suggests potential applications in clinical settings where anesthesia-related cognitive dysfunction is a concern.

Treatment of Neurological Disorders

Ciproxifan's role extends to the treatment of conditions like schizophrenia and substance abuse disorders.

- Schizophrenia Models : In animal models simulating hypoglutamatergic states akin to schizophrenia, ciproxifan reversed behavioral impairments induced by MK-801, a drug that mimics symptoms of the disorder. This reversal was observed in various behavioral paradigms, including locomotor activity and prepulse inhibition . Such findings highlight ciproxifan's potential as an antipsychotic agent.

- Substance Abuse : Ciproxifan has been evaluated for its ability to modulate behavioral sensitization to psychostimulants like methamphetamine. It was found to decrease locomotor activity induced by methamphetamine in mice, indicating its potential role in managing stimulant abuse .

Data Summary

The following table summarizes key findings from various studies on ciproxifan:

Case Studies

Several case studies have illustrated the efficacy of ciproxifan in specific experimental contexts:

- Case Study 1 : In a study on aged Tg2576 mice, ciproxifan significantly reduced hyperactivity compared to controls, demonstrating its potential for improving attention and reducing impulsivity .

- Case Study 2 : Ciproxifan's administration before testing improved performance on object recognition tasks in aged mice, highlighting its role in enhancing cognitive functions related to memory .

Mecanismo De Acción

El clorhidrato de ciproxifan ejerce sus efectos actuando como un agonista inverso y antagonista en los receptores H3 de la histamina. Estos receptores son autorreceptores inhibitorios ubicados en las terminales nerviosas histamínicas. Al bloquear estos receptores, el clorhidrato de ciproxifan aumenta la liberación de histamina, lo que tiene un efecto excitatorio en el cerebro a través de los receptores H1. Esto conduce a una mayor vigilia y función cognitiva .

Comparación Con Compuestos Similares

El clorhidrato de ciproxifan se compara con otros antagonistas del receptor H3 de la histamina como:

- Tioperamida

- Iodoproxifan

- Clorhidrato de pitolisant

Unicidad: El clorhidrato de ciproxifan es único debido a su alta potencia y selectividad para los receptores H3 de la histamina. Ha demostrado una eficacia significativa en la mejora de la vigilia y la función cognitiva en modelos animales, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Compuestos similares:

- Tioperamida: Otro antagonista del receptor H3 de la histamina con aplicaciones similares pero con una estructura química diferente.

- Iodoproxifan: Conocido por su alta potencia y selectividad, estructuralmente relacionado con el clorhidrato de ciproxifan.

- Clorhidrato de pitolisant: Un fármaco clínicamente aprobado para la narcolepsia, que también se dirige a los receptores H3 de la histamina .

Actividad Biológica

Ciproxifan hydrochloride is a potent antagonist of the histamine H3 receptor (H3R) that has garnered significant attention in pharmacological research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic effects in cognitive enhancement, neurological disorders, and as a monoamine oxidase (MAO) inhibitor. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and its implications in various therapeutic contexts.

Ciproxifan operates mainly as an inverse agonist at the H3R, which is involved in the modulation of neurotransmitter release. By blocking H3 receptors, ciproxifan increases the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine, particularly in brain regions associated with cognition and mood regulation .

Key Properties

- High Affinity : Ciproxifan exhibits a high affinity for rodent H3R (K_i = 0.4–6.2 nM) but only moderate affinity for human H3R (K_i = 46–180 nM), making it a valuable tool for studying H3R functions in rodent models .

- Monoamine Oxidase Inhibition : The compound also demonstrates reversible inhibition of human MAO A and B, with IC50 values of 11 μM for MAO A and 2 μM for MAO B, indicating a preference for MAO B .

Cognitive Enhancement

Ciproxifan has been shown to improve cognitive functions in various animal models. Notably, it enhances memory retrieval under both stress and non-stress conditions without exacerbating stress responses. In one study, ciproxifan administration led to improved contextual memory retrieval and reduced anxiety-like behaviors in mice subjected to stress .

Experimental Findings

- Experiment 1 : Ciproxifan significantly increased memory retrieval rates in both stressed and non-stressed conditions.

- Experiment 2 : It mitigated stress-induced anxiety behaviors and plasma corticosterone levels .

Case Studies

Several studies have illustrated the efficacy of ciproxifan in alleviating cognitive deficits associated with neurodegenerative diseases:

- Alzheimer's Disease Models : In APP Tg2576 mice (a model for Alzheimer's), ciproxifan treatment resulted in decreased locomotor activity compared to saline-treated controls, suggesting potential benefits in managing hyperactivity often seen in cognitive impairment .

- Schizophrenia Models : Ciproxifan was found to reverse behavioral deficits induced by MK-801 (a drug that mimics hypoglutamatergic states), enhancing performance across various cognitive tasks such as spatial alternation and prepulse inhibition .

Summary of Research Findings

Propiedades

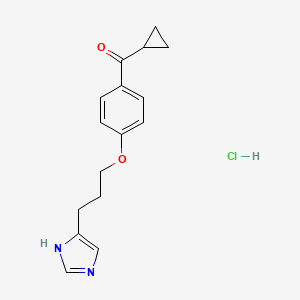

IUPAC Name |

cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;/h5-8,10-12H,1-4,9H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAPSKMHZQQTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582021 | |

| Record name | Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049741-81-2 | |

| Record name | Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1049741-81-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.